3,5-Bis(methylthio)pyridine
Overview
Description
3,5-Bis(methylthio)pyridine is an organic compound with the molecular formula C₇H₉NS₂ It is characterized by the presence of two methylthio groups attached to the 3rd and 5th positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylthio)pyridine typically involves the introduction of methylthio groups to a pyridine ring. One common method is the reaction of 3,5-dichloropyridine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
3,5-dichloropyridine+2NaSCH3→this compound+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,5-Bis(methylsulfinyl)pyridine or 3,5-Bis(methylsulfonyl)pyridine.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylthio)pyridine involves its interaction with specific molecular targets. The methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with metal ions, making it a useful ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: Similar structure but with methyl groups instead of methylthio groups.
3,5-Dichloropyridine: Precursor in the synthesis of 3,5-Bis(methylthio)pyridine.
3,5-Bis(methylsulfinyl)pyridine: Oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.
Properties
IUPAC Name |
3,5-bis(methylsulfanyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPPVMKHQKIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CN=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500189 | |
Record name | 3,5-Bis(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70999-08-5 | |
Record name | 3,5-Bis(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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